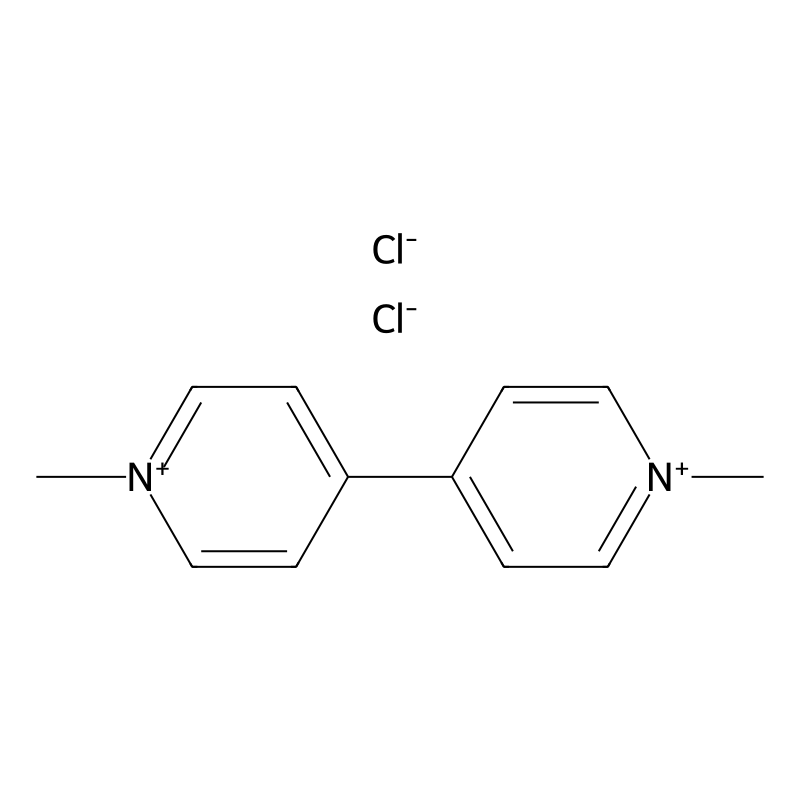

Paraquat dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in organic solvents.

Synonyms

Canonical SMILES

Herbicide Action:

Paraquat dichloride, commonly referred to as paraquat, is a highly effective herbicide used in scientific research for weed control in various settings. It acts as a non-selective contact herbicide, meaning it kills any plant part it comes in contact with []. Research focuses on its mechanism of action within the plant. Paraquat disrupts a plant's cellular processes within chloroplasts, the organelles responsible for photosynthesis. This disrupts energy production and rapidly leads to cell death [].

Paraquat is a synthetic, non-selective herbicide belonging to the viologen class []. Developed in the 1950s, it quickly gained popularity due to its effectiveness in weed control across various agricultural and non-agricultural settings [].

While not used in scientific research itself, paraquat has been a subject of study due to its potential environmental impact and toxicological effects [].

Molecular Structure Analysis

Paraquat dichloride has a unique molecular structure with the formula C₁₂H₁₄Cl₂N₂ []. It consists of two bipyridinium rings linked by a central carbon chain. Each ring carries a positive charge, balanced by two chloride ions (Cl⁻). This structure allows paraquat to act as a strong oxidizing agent.

A key feature of this structure is the delocalized positive charge, which can readily accept electrons from other molecules, disrupting their normal function.

Chemical Reactions Analysis

Synthesis

Paraquat is commercially synthesized through a multi-step process involving the condensation of various organic compounds. Due to its hazardous nature, the specific details are typically considered proprietary information.

Decomposition

Relevant Reactions

The primary reaction of interest for paraquat is its interaction with plant cells. Paraquat readily accepts electrons from components within the photosynthetic machinery, leading to the generation of harmful free radicals. This disrupts plant cell function and ultimately leads to cell death.

Balanced Chemical Equation (Paraquat accepting an electron):

Paraquat (oxidized) + e⁻ → Paraquat (reduced)

Note

This is a simplified representation. The actual reaction involves complex interactions with plant cell components.

Physical and Chemical Properties

- Melting point: Decomposes at ~300°C

- Boiling point: Decomposes before boiling

- Solubility: Highly soluble in water

- Stability: Stable under normal conditions, but decomposes at high temperatures

- Appearance: White to light yellow crystalline solid

Paraquat acts as a contact herbicide, meaning it kills plant tissue upon direct contact. Its mechanism of action involves disrupting photosynthesis, the essential process by which plants convert sunlight into energy.

Paraquat readily accepts electrons from photosystem I, a protein complex within the chloroplast. This disrupts the normal electron flow in photosynthesis and leads to the formation of highly reactive free radicals. These free radicals damage cellular components, ultimately leading to plant cell death.

Paraquat is a highly toxic compound, posing a significant threat to humans and animals if ingested, inhaled, or absorbed through the skin.

- Toxicity: Even small amounts of paraquat ingestion can be fatal, with no known antidote. Symptoms of poisoning can take days to develop and include lung damage, kidney failure, and fibrosis of various organs.

- Flammability: Paraquat is not flammable by itself but can become combustible when mixed with certain organic materials.

- Reactivity: Paraquat can react with strong oxidizing agents, releasing toxic fumes.

In terms of stability, paraquat is stable in acidic conditions but decomposes in alkaline environments. It can also photodecompose under ultraviolet light in aqueous solutions . The compound is hydrolyzed by alkali compounds and can react with strong acids and oxidizing agents, which may lead to the release of toxic fumes when heated above 300°C .

The biological activity of paraquat is primarily linked to its toxicity. Upon ingestion or exposure, paraquat is selectively accumulated in lung tissues, leading to severe lung damage characterized by pulmonary edema and fibrosis. The compound induces oxidative stress through the generation of ROS, which can result in multi-organ failure affecting the liver, kidneys, and cardiovascular system . Symptoms of acute poisoning include gastrointestinal distress (nausea, vomiting), severe respiratory issues, and potential death due to lung injury .

Moreover, chronic exposure has been associated with long-term health effects, including increased risk of developing Parkinson's disease due to its neurotoxic properties .

Paraquat dichloride can be synthesized through several methods. A common synthesis route involves the coupling of pyridine with sodium in ammonia followed by oxidation to produce 4,4'-bipyridine. This intermediate is then dimethylated using chloromethane or other methylating agents to yield paraquat dichloride as a salt . The original synthesis method by Hugo Weidel utilized methyl iodide instead of chloromethane.

The following general reaction scheme outlines the synthesis:

- Formation of 4,4'-bipyridine:

- Dimethylation:

Research on paraquat's interactions focuses on its toxicological effects and mechanisms of action within biological systems. Studies have shown that paraquat induces oxidative stress through redox cycling processes that lead to cellular damage and inflammation. Proteomic studies have identified potential biomarkers for paraquat toxicity in serum and lung tissues, including apolipoprotein E and complement component 3 . These findings suggest that monitoring these biomarkers could aid in diagnosing acute paraquat poisoning.

Furthermore, interaction studies have indicated that paraquat's harmful effects are exacerbated by co-exposure to other environmental toxins or stressors that enhance oxidative damage or impair detoxification pathways.

Paraquat dichloride belongs to a class of compounds known as viologens, which are characterized by their redox-active properties. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diquat dibromide | C12H12Br2N2 | Non-selective herbicide; less toxic than paraquat; used for aquatic weed control. |

| Methyl viologen | C12H14N2Cl2 | Similar structure; used as a herbicide; also toxic but with different application profiles. |

| Bipyridinium salts | Varies (e.g., C10H10N2) | General class including various derivatives; exhibit similar redox properties but vary in toxicity and application. |

Uniqueness of Paraquat Dichloride:

- Paraquat dichloride is distinguished by its extreme toxicity compared to other viologens.

- Its specific mechanism of inducing oxidative stress through superoxide generation sets it apart from other compounds within the same class.

- The selective accumulation in lung tissues leads to unique health risks not observed with all similar compounds.

Paraquat dichloride exhibits exceptionally strong adsorption characteristics in soil systems, with the adsorption process being primarily governed by electrostatic interactions between the positively charged paraquat cation and negatively charged soil particles [1] [2]. The herbicide reaches equilibrium adsorption within approximately 2 hours in both clay loam and clay soils, with Malaysian agricultural soils demonstrating similar adsorption capacities of 51.73 and 51.59 μg g⁻¹ respectively at 1 μg/ml concentration [1].

The clay-complexation mechanisms of paraquat dichloride are fundamentally driven by the cationic nature of the compound, which promotes strong binding to negatively charged clay surfaces [2]. Montmorillonite demonstrates the highest adsorption capacity among clay minerals, capable of sorbing 75,000-85,000 mg kg⁻¹ of paraquat dichloride, significantly exceeding the capacities of kaolinite and illite [3]. This exceptional binding affinity results from the intercalation of paraquat molecules into the interlayer spaces of expandable clay minerals, where they form stable complexes through electrostatic attraction and van der Waals forces [2] [4].

The molecular dynamics of paraquat-montmorillonite interactions reveal two distinct hydration states: one at 185 mg water/g clay and another at 278 mg water/g clay, with the latter being the most thermodynamically stable [4]. In the anhydrous state, paraquat molecules remain in direct contact with clay surfaces, while at higher water contents, they become separated by water layers but maintain their strong association with the mineral matrix [4].

The adsorption process is characterized by extremely rapid kinetics, with interaction occurring almost instantaneously upon contact between paraquat and clay particles [2]. This rapid adsorption effectively neutralizes the surface charges of mineral particles, creating a strong ionic bond that renders the herbicide largely immobile in soil systems [5] [6]. The strength of these interactions is evidenced by the minimal desorption observed in laboratory studies, with Spanish vineyard soils showing only 11% desorption despite 70-90% initial adsorption [5].

Photodegradation Kinetics and Microbial Transformation Pathways

The photodegradation of paraquat dichloride under ultraviolet radiation demonstrates variable efficiency depending on the specific wavelength and presence of photocatalytic enhancers [7] [8]. Direct ultraviolet-C photolysis at 254 nm achieves approximately 50% paraquat removal after 3 hours of irradiation, with the degradation mechanism involving electronic transitions in paraquat molecules due to overlapping between the lamp emission spectrum and the herbicide's absorption maximum at 257 nm [7].

Photocatalytic degradation using titanium dioxide significantly enhances removal efficiency, achieving 91% degradation within 3 hours under ultraviolet-C irradiation [7] [8]. The photocatalytic process generates hydroxyl radicals that serve as highly reactive oxidizing agents, breaking down paraquat molecules through advanced oxidation mechanisms [9]. Silicon carbide foams coated with titanium dioxide demonstrate optimal photocatalytic performance, with apparent rate constants of 0.0656 ± 0.0010 min⁻¹ under controlled conditions [9].

The environmental half-life for photodegradation of paraquat dichloride in water under mid-European conditions ranges from 2 to 820 years, with the variation depending on seasonal sunlight intensity and water depth [10]. This extended half-life indicates that photodegradation is not a rapid environmental dissipation pathway under natural conditions without catalytic enhancement [11].

Microbial transformation pathways for paraquat dichloride involve diverse bacterial and fungal species capable of utilizing the herbicide as a carbon or nitrogen source [12] [13] [14]. Pseudomonas geniculata strain PQ01 demonstrates exceptional degradation capability, achieving 100% paraquat removal within 5 days through a novel humic-reducing mechanism involving anthraquinone-2,6-disulfonic acid as an electron mediator [12]. This bacterium facilitates paraquat biotransformation through a two-step process: microbial reduction of the electron acceptor to its reduced form, followed by abiotic reaction between the reduced compound and paraquat to form insoluble crystalline products [12].

Achromobacter species isolated from pesticide-contaminated soil demonstrates 91.01% paraquat degradation efficiency under optimal conditions of pH 6.5, temperature 35°C, and 48-hour incubation periods [13]. The biodegradation pathways involve intermediate formation of 4,4-bipyridyl and malic acid, indicating progressive molecular breakdown through bacterial enzymatic systems [15].

Fungal degradation systems, particularly macromycetes, show significant paraquat transformation capabilities. Trametes pavonia and Trametes versicolor achieve 54.2% and 54.1% degradation respectively within 12 days, while Hypholoma dispersum demonstrates superior performance with 70.7% degradation under similar conditions [14]. These fungi utilize ligninolytic enzyme systems, including aryl alcohol oxidase activity, to facilitate paraquat breakdown through oxidative mechanisms [14].

Persistence Metrics: Half-Life Studies Across Environmental Matrices

Field studies consistently demonstrate the exceptional persistence of paraquat dichloride in environmental matrices, with soil half-lives ranging from 1.4 to 7.2 years under various field conditions [16] [17]. The United States Environmental Protection Agency characterizes paraquat as "very persistent in soil/sediment," with laboratory studies indicating half-lives exceeding 1000 days [5] [18]. This extreme persistence results from the herbicide's strong adsorption to soil particles, which limits microbial access and subsequent biodegradation [5].

The estimated average field half-life of paraquat dichloride in soil systems is approximately 1000 days, with some studies reporting environmental half-lives approaching 10 years [19] [20]. Laboratory batch equilibrium studies conducted on diverse soil types demonstrate that paraquat becomes essentially immobilized upon contact with soil particles, with no detectable desorption occurring even under controlled conditions [21].

In aquatic systems, paraquat dichloride demonstrates rapid removal from the water column through adsorption to sediment particles, with approximately 50% removal within 36 hours and complete removal within 4 weeks in freshwater environments [22]. Marine systems show even more rapid clearance, with 50-70% removal typically occurring within 24 hours due to enhanced adsorption to marine sediments [22].

The persistence of paraquat dichloride in sediment systems is particularly pronounced, with water-sediment studies showing greater than 90% retention of applied herbicide in the adsorbed state [23]. This sediment-bound paraquat remains largely unavailable for degradation processes, contributing to long-term environmental contamination [5].

Biological tissues demonstrate variable persistence patterns, with brain tissue studies in mice showing paraquat half-lives of approximately one month [24]. This prolonged tissue retention contributes to the compound's toxicological profile and potential for bioaccumulation in nervous system tissues [24].

Water systems show highly variable photodegradation half-lives ranging from 2 to 820 years depending on environmental conditions, with deeper water bodies and reduced sunlight exposure contributing to extended persistence [10]. The Australian water quality guidelines report paraquat half-lives of 16 months in soil and 23 weeks in water under specific environmental conditions [11].

Ecotoxicological Effects on Non-Target Organisms: Arthropods to Aquatic Biota

The ecotoxicological profile of paraquat dichloride demonstrates significant adverse effects across diverse non-target organism groups, with sensitivity patterns generally following the order: fish > amphibians > mammals > birds [25]. Aquatic organisms exhibit particular vulnerability to paraquat exposure, with effect concentrations ranging from 2.5 μg/L for sensitive species to 88,323 μg/L for more tolerant organisms [26].

Arthropod communities show high sensitivity to paraquat dichloride exposure, with the soil-dwelling springtail Folsomia candida demonstrating a lethal concentration (LC50) of approximately 80 μM [27] [28]. This toxicity extends beyond immediate mortality to include reproductive impairment, with surviving arthropods failing to resume molting and oviposition processes [27]. The mechanism involves oxidative damage to the Wolbachia endosymbiont essential for parthenogenetic reproduction in this species [27].

Aquatic arthropods demonstrate similar vulnerability, with whirligig beetles (Orectogyrus species) showing LC50 values of 42.03-51.47 mg/L over 72-96 hour exposure periods [29]. The toxic effects manifest through altered behavioral patterns, including disrupted nervous coordination and oxidative stress responses [29]. Soil arthropod communities in oil palm plantations show population fluctuations following paraquat application, with initial decreases followed by gradual recovery over 8-12 week periods [30].

Freshwater fish species exhibit high sensitivity to paraquat dichloride, with the snakehead fish Channa punctatus showing a 96-hour LC50 of 32.93 mg/L [31]. Histopathological examination reveals severe damage to vital organs including gills, liver, and kidneys, with gill structures showing curling of secondary lamellae, aneurysm formation, and cartilaginous core enlargement [31]. Rainbow trout demonstrate LC50 values ranging from 26-55 mg/L, indicating moderate to high acute toxicity across salmonid species [32] [33].

Reproductive effects in fish include oxidative stress-mediated oophoritis, reduced gonadosomatic index, and altered hormone concentrations in plasma [34]. These effects compromise fish population sustainability through impaired reproductive success and altered gene expression patterns related to ovarian growth and development [34].

Aquatic invertebrates show variable sensitivity depending on species and life stage, with Daphnia magna demonstrating EC50 values ranging from 6.0 to 1,250 mg/L for immobilization endpoints [32] [26]. Cyanobacteria and green algae exhibit high sensitivity, with Oscillatoria species showing growth inhibition at concentrations as low as 12-14 μg/L [26]. Macrophytes demonstrate effect concentrations ranging from 51 μg/L for sensitive species to several hundred μg/L for more tolerant plants [26].

Bee species show moderate sensitivity to paraquat dichloride, with the compound classified as moderately toxic to honeybees through contact exposure [32]. However, recent studies indicate species-specific differences, with Apis cerana showing higher sensitivity than Apis mellifera [35]. Larval development in honeybees is particularly vulnerable, with oenocyte cell growth inhibited at extremely low concentrations of 0.001 μg/kg in food [36].

Avian species demonstrate moderate toxicity responses, with bobwhite quail showing oral LD50 values of 175-981 mg/kg depending on the specific study [32] [37]. Mallard ducks exhibit LD50 values of 199-4048 mg/kg, indicating considerable variation in sensitivity across waterfowl species [37]. The primary mechanism involves oxidative damage to respiratory and circulatory systems [38].

Mammalian species show high acute toxicity, with rat studies demonstrating oral LD50 values of 125-344 mg/kg [33] [37]. The toxic mechanism involves rapid absorption and distribution to target organs, particularly the lungs, liver, and kidneys [39]. Chronic exposure studies indicate no-observed-effect levels of 0.45-0.48 mg/kg/day in dogs, with lung effects representing the primary endpoint of concern [39].

Purity

Physical Description

[herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate

Color/Form

Off-white powder

...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it.

Yellow-white hygroscopic powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Heavy Atom Count

Density

LogP

-4.5

Odor

Decomposition

Appearance

Melting Point

A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/

572 °F (decomposes)

Storage

UNII

GHS Hazard Statements

H301+H311 (39.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (35.42%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (64.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (98.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (98.96%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

BACKGROUND: Paraquat (PQ) poisoning is a lethal toxicological challenge that served as a disease model of acute lung injury and pulmonary fibrosis, but the mechanism is undetermined and no effective treatment has been discovered. METHODS AND FINDINGS: We demonstrated that PQ injures mitochondria and leads to mtDNA release. The mtDNA mediated PBMC recruitment and stimulated the alveolar epithelial cell production of TGF-beta1 in vitro. The levels of mtDNA in circulation and bronchial alveolar lavage fluid (BALF) were elevated in a mouse of PQ-induced lung injury. DNaseI could protect PQ-induced lung injury and significantly improved survival. Acute lung injury markers, such as TNFalpha, IL-1beta, and IL-6, and marker of fibrosis, collagen I, were downregulated in parallel with the elimination of mtDNA by DNaseI. These data indicate a possible mechanism for PQ-induced, mtDNA-mediated lung injury, which may be shared by other causes of lung injury, as suggested by the same protective effect of DNaseI in bleomycin-induced lung injury model. Interestingly, increased mtDNA in the BALF of patients with amyopathic dermatomyositis-interstitial lung disease can be appreciated. CONCLUSIONS: DNaseI targeting mtDNA may be a promising approach for the treatment of PQ-induced acute lung injury and pulmonary fibrosis that merits fast tracking through clinical trials.

Paraquat (PQ), one of the most widely used herbicides, has been used for several decades in agriculture. Some studies suggest that PQ has effects on the immune system. Moreover, previous studies have shown that PQ imparted some immunosuppressive effects. In the present study, cytotoxicity assays using splenic NK cells from mice treated for 28 days with PQ (at 0.2, 1, and 5 mg/kg) were performed to determine whether PQ altered the function of NK cells. Given that PQ was expected to induce an immunosuppressive effect, it was hypothesized that a gene involved in cellular metal ion homeostasis, metallothionein-1 (MT-1), could play an important role in this outcome. This belief was based on the fact that MT1 encodes a protein responsible for zinc ion homeostasis, and that a reduction in free zinc ion levels impairs NK cell function. The results showed that PQ treatments led to increased MT expression in several organs (liver, kidneys, testes) and in splenocytes, caused a reduction of both free zinc ions in sera and in free intracellular zinc, and reduced the expression of GATA-3, a zinc-finger transcription factor important for maturation and activity of T-cells and NK cells. These results provide a basis for a new molecular mechanism to describe potential immunosuppressive effects of PQ in vivo.

Paraquat (PQ) causes selective degeneration of dopaminergic neurons in the substantia nigra pars compacta, reproducing an important pathological feature of Parkinson disease. Oxidative stress, c-Jun N-terminal kinase activation, and alpha-synuclein aggregation are each induced by PQ, but details of the cell death mechanisms involved remain unclear ... A Bak-dependent cell death mechanism /has been identified/ that is required for PQ-induced neurotoxicity. PQ induced morphological and biochemical features that were consistent with apoptosis, including dose-dependent cytochrome c release, with subsequent caspase-3 and poly(ADP-ribose) polymerase cleavage. Changes in nuclear morphology and loss of viability were blocked by cycloheximide, caspase inhibitor, and Bcl-2 overexpression. Evaluation of Bcl-2 family members showed that PQ induced high levels of Bak, Bid, BNip3, and Noxa. Small interfering RNA-mediated knockdown of BNip3, Noxa, and Bak each protected cells from PQ, but Bax knockdown did not. Finally, ... the sensitivity of Bak-deficient C57BL mice /was tested/ and found ... to be resistant to PQ treatments that depleted tyrosine hydroxylase immuno-positive neurons in the substantia nigra pars compacta of wild-type mice.

For more Mechanism of Action (Complete) data for Paraquat (10 total), please visit the HSDB record page.

Vapor Pressure

VP: Approximately 0 mm at 20 °C

Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/

<7.5X10-8 mm Hg at 25 °C

<0.0000001 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Paraquat was poorly absorbed after oral administration to rats, dogs and mice. Once absorbed, paraquat was rapidly distributed to most tissues but especially to lungs and kidneys. Tissues other than lungs did not retain paraquat.

In a dermal absorption study with healthy adult male volunteers, 0.3% of the applied (14)C-paraquat dichloride was absorbed through the intact skin (forearms, and back of the hands and lower legs) during the 24-hour exposure period. /Paraquat dichloride/

Absorbed paraquat is distributed via the bloodstream to practically all organs and tissues of the body, but no prolonged storage takes place in any tissue. The distribution of paraquat is best described by a three-compartment open model with input to and elimination from the central compartment ... The lung then selectively accumulates paraquat from the plasma, by an energy dependent process.

For more Absorption, Distribution and Excretion (Complete) data for Paraquat (28 total), please visit the HSDB record page.

Metabolism Metabolites

Three Warren hens were given gelatin capsules containing (14)C-ring-labelled paraquat (purity, 99.7%; specific activity, 1.216 x 105 dpm/mg) at a daily dose of 4.52 mg of paraquat ion (0.247 mCi) for 10 days. ...Residues in tissues were generally unchanged paraquat. A small amount of a metabolite, 1-methyl-(4'-pyridyl), was found in the livers and kidneys.

An English white nanny goat was dosed with (14)C-ring-labelled paraquat (purity, 99.7%; specific activity, 2.28 x 104 dpm/ug) in the diet at a dose equivalent to 100 ug of paraquat ion/g of diet ... for 7 days. ... Residues in tissues were generally unchanged paraquat. In the liver, small amounts of 4-(1,2-dihydro-1-methyl-2-oxo-4-pyridyl)-1-methyl pyridinium ion and 1-methyl-4-(4'-pyridyl) pyridinium ion were found. The latter compound was also found in peritoneal fat.

Associated Chemicals

Paraquat bis(methylsulfate); 2074-50-2

Wikipedia

Chloroquine

Biological Half Life

... The concentration-time curve in 15 adult patients (not hemodialyzed) was best described by a bi-exponential curve, with the elimination half-lives of the early and late phase being 5 and 84 hours, respectively.

A biexponential body burden curve was observed in hamsters following intratracheal instillation of (14)C paraquat. Elimination rate was slow, beta value of 0.014 hr which corresponds to a half-life of 50 hr.

Half-life for absorption of radioactivity from lung of hamster administered dichloride salt intratracheally was 21 hr.

For more Biological Half-Life (Complete) data for Paraquat (6 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Carcinogens

HERBICIDES

Methods of Manufacturing

Paraquat is made by the reaction of 4,4'-bipyridyl with methyl chloride in water. The 4,4'-bipyridyl is made by the reaction of pyridine with sodium in liquid ammonia to give 4,4'-tetrahydrobipyridyl which is oxidized by air to give 4,4'-bipyridyl.

Preparation: ... By reacting aqueous methyl chloride with 4,4'bipyridyl, which is obtained by treating pyridine with sodium in liquid ammonia giving pyridyl radical which dimerizes to tetrahydro-4,4'-bipyridyl and this is oxidized by air, as ... dichloride ... /Dichloride/

Preparation: ... Produced by reaction of 4,4'-bipyridyl with dimethyl sulfate in water. /Paraquat dimethyl sulfate/

General Manufacturing Information

The commercial herbicide (ai) is the dichloride salt of paraquat.

Outside USA: The Ministry of Agriculture joint notice 1745 will phase out paraquat completely as of July 1, 2016 ... in China. ... From July 1, 2014 registration and production permits for paraquat aqueous solution will be cancelled. Registration of paraquat aqueous solution produced by paraquat technical enterprise will continue solely for export purpose.

Analytic Laboratory Methods

Method: Modern Water A00147; Procedure: immunoassay; Analyte: paraquat; Matrix: water; Detection Limit: 0.02 ug/L.

Method: ORNL-01; Procedure: chlorophyll fluorescence; Analyte: paraquat; Matrix: primary-source drinking water supplies; Detection Limit: not provided.

Method: EPA-NERL 549.2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: paraquat dichloride; Matrix: drinking water sources and finished drinking water; Detection Limit: 0.68 ug/L. /Paraquat dichloride/

For more Analytic Laboratory Methods (Complete) data for Paraquat (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Spectrophotometric determination of paraquat, after alkaline reduction with sodium dithionite /is used in determining paraquat in/ ... biological tissues, the sensitivity limit being 0.01 mg/kg when a 50 g sample was used.

Storage Conditions

Store technical material and formulations away from heat, under lock and key, and out of reach of children, animals, and unauthorized personnel. Store in an area designated for pesticide storage, preferably without drains. Store away from foodstuffs and animal feed.

Interactions

Superoxide dismutase (SOD), glutathione, and d-propranolol were evaluated for their ability to protect against paraquat dichloride toxicity in rats. SOD significantly prolonged and increased survival of exposed rats.

Female adult beagles (9-14 kg) were continuously infused with 2.5% or 5.0% taurine (into the radial vein at a rate of 0.85 mL/kg/min for 2 hr) 1 min prior to the injection of paraquat (20 mg/kg sc). Other female beagles were infused with either glycine (40 mM/dL) or 0.9% saline solution prior to paraquat challenge. Pharmacokinetic studies revealed that taurine infusion increased the blood concentration of paraquat and reduced the net content in the kidney and to a lesser extent, in the lung. The excretion of paraquat into the urine was unaltered by taurine infusion. All four beagles infused with 5.0% taurine and injected with 20 mg/kg of paraquat showed a stable condition with tail up and flicking during the infusion, whereas all control dogs given saline or glycine were vomiting and the tail was down between the legs. The infusion of 2.5% taurine had protective effects to a lesser extent against these symptoms. Urinary vol in beagles infused with 5.0% taurine and injected with paraquat was 4 times greater than that in animals given saline and the paraquat injection. The tissue/blood ratio of paraquat in beagles infused with taurine before paraquat injection was sharply reduced compared to dogs infused with saline solution or glycine.

The time required for niacin treated rats to reach 50% mortality increased from 60 to 120 hr and the death rate decreased from 75 to 55%. Niacin prevents a decrease of cellular adenine dinucleotide during paraquat poisoning as has been demonstrated in bacteria.

For more Interactions (Complete) data for Paraquat (25 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Asada M, Hakimi H, Kawazu SI. The application of the HyPer fluorescent sensor in the real-time detection of H(2)O(2) in Babesia bovis merozoites in vitro. Vet Parasitol. 2018 May 15;255:78-82. doi: 10.1016/j.vetpar.2018.03.016. Epub 2018 Mar 27. PubMed PMID: 29773141.

3: Anderson CC, Aivazidis S, Kuzyk CL, Jain A, Roede JR. Acute maneb exposure significantly alters both glycolysis and mitochondrial function in neuroblastoma cells. Toxicol Sci. 2018 May 14. doi: 10.1093/toxsci/kfy116. [Epub ahead of print] PubMed PMID: 29767788.

4: Niraula P, Ghimire S, Lee H, Kim MS. Ilex paraguariensis extends lifespan and increases an ability to resist environmental stresses in Drosophila. Rejuvenation Res. 2018 May 14. doi: 10.1089/rej.2017.2023. [Epub ahead of print] PubMed PMID: 29756514.

5: Liu H, Wu Q, Chu T, Mo Y, Cai S, Chen M, Zhu G. High-dose acute exposure of paraquat induces injuries of swim bladder, gastrointestinal tract and liver via neutrophil-mediated ROS in zebrafish and their relevance for human health risk assessment. Chemosphere. 2018 Aug;205:662-673. doi: 10.1016/j.chemosphere.2018.04.151. Epub 2018 Apr 27. PubMed PMID: 29723724.

6: Lam A, Karekar P, Shah K, Hariharan G, Fleyshman M, Kaur H, Singh H, Gururaja Rao S. Drosophila Voltage-Gated Calcium Channel α1-Subunits Regulate Cardiac Function in the Aging Heart. Sci Rep. 2018 May 2;8(1):6910. doi: 10.1038/s41598-018-25195-0. PubMed PMID: 29720608.

7: Ng YW, Say YH. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells. PeerJ. 2018 Apr 26;6:e4696. doi: 10.7717/peerj.4696. eCollection 2018. PubMed PMID: 29713567; PubMed Central PMCID: PMC5924683.

8: Li GP, Yang H, Zong SB, Liu Q, Li L, Xu ZL, Zhou J, Wang ZZ, Xiao W. Diterpene ginkgolides meglumine injection protects against paraquat-induced lung injury and pulmonary fibrosis in rats. Biomed Pharmacother. 2018 Mar;99:746-754. doi: 10.1016/j.biopha.2018.01.135. Epub 2018 Feb 20. PubMed PMID: 29710472.

9: Fan H, Huang H, Hu L, Zhu W, Yu Y, Lou J, Hu L, Chen F. The activation of STIM1 mediates S-phase arrest and cell death in paraquat induced acute lung intoxication. Toxicol Lett. 2018 Apr 27;292:123-135. doi: 10.1016/j.toxlet.2018.04.030. [Epub ahead of print] PubMed PMID: 29709426.

10: Stykel MG, Humphries K, Kirby MP, Czaniecki C, Wang T, Ryan T, Bamm V, Ryan SD. Nitration of microtubules blocks axonal mitochondrial transport in a human pluripotent stem cell model of Parkinson's disease. FASEB J. 2018 Apr 24:fj201700759RR. doi: 10.1096/fj.201700759RR. [Epub ahead of print] PubMed PMID: 29688812.

11: Li Z, Zheng J, Zhang XF. Detrimental Effects of Paraquat on Astrocytes-Regulating Synaptic Functions. Dose Response. 2018 Apr 15;16(2):1559325818761681. doi: 10.1177/1559325818761681. eCollection 2018 Apr-Jun. PubMed PMID: 29686592; PubMed Central PMCID: PMC5904721.

12: Tang Y, Hu L, Hong G, Zhong D, Song J, Zhao G, Lu Z. Diagnostic value of complete blood count in paraquat and organophosphorus poisoning patients. Toxicol Ind Health. 2018 Jan 1:748233718770896. doi: 10.1177/0748233718770896. [Epub ahead of print] PubMed PMID: 29669481.

13: Gao J, Cao Z, Feng S, Song Y, Bai W, Zhao S, Zhang S, Li Y. Patients with mild paraquat poisoning treated with prolonged low-dose methylprednisolone have better lung function: A retrospective analysis. Medicine (Baltimore). 2018 Apr;97(16):e0430. doi: 10.1097/MD.0000000000010430. PubMed PMID: 29668605; PubMed Central PMCID: PMC5916698.

14: Martinez-Perez DA, Jimenez-Del-Rio M, Velez-Pardo C. Epigallocatechin-3-Gallate Protects and Prevents Paraquat-Induced Oxidative Stress and Neurodegeneration in Knockdown dj-1-β Drosophila melanogaster. Neurotox Res. 2018 Apr 17. doi: 10.1007/s12640-018-9899-x. [Epub ahead of print] PubMed PMID: 29667128.

15: S N, Shivanandappa T. Neuroprotective action of 4-Hydroxyisophthalic acid against paraquat-induced motor impairment involves amelioration of mitochondrial damage and neurodegeneration in Drosophila. Neurotoxicology. 2018 May;66:160-169. doi: 10.1016/j.neuro.2018.04.006. Epub 2018 Apr 10. PubMed PMID: 29653138.

16: Liu J, Xiong Y, Jiang M. Ratio of Injured Lung Volume Fraction in Prognosis Evaluation of Acute PQ Poisoning. Biomed Res Int. 2018 Feb 13;2018:4501536. doi: 10.1155/2018/4501536. eCollection 2018. PubMed PMID: 29651433; PubMed Central PMCID: PMC5832052.

17: Idris ZHC, Abidin AAZ, Subki A, Yusof ZNB. The Effect of Oxidative Stress Towards The Expression of Thiamine Biosynthesis Genes (THIC and THI1/THI4) in Oil Palm (Elaeis guineensis). Trop Life Sci Res. 2018 Mar;29(1):71-85. doi: 10.21315/tlsr2018.29.1.5. Epub 2018 Mar 2. PubMed PMID: 29644016; PubMed Central PMCID: PMC5893237.

18: Elenga N, Merlin C, Le Guern R, Kom-Tchameni R, Ducrot YM, Pradier M, Ntab B, Dinh-Van KA, Sobesky M, Mathieu D, Dueymes JM, Egmann G, Kallel H, Mathieu-Nolf M. Clinical features and prognosis of paraquat poisoning in French Guiana: A review of 62 cases. Medicine (Baltimore). 2018 Apr;97(15):e9621. doi: 10.1097/MD.0000000000009621. Review. PubMed PMID: 29642226; PubMed Central PMCID: PMC5908553.

19: Martin RC, Vining K, Dombrowski JE. Genome-wide (ChIP-seq) identification of target genes regulated by BdbZIP10 during paraquat-induced oxidative stress. BMC Plant Biol. 2018 Apr 10;18(1):58. doi: 10.1186/s12870-018-1275-8. PubMed PMID: 29636001; PubMed Central PMCID: PMC5894230.

20: Budnick JA, Sheehan LM, Colquhoun JM, Dunman PM, Walker GC, Roop RM 2nd, Caswell CC. The endoribonuclease YbeY is linked to proper cellular morphology and virulence in Brucella abortus. J Bacteriol. 2018 Apr 9. pii: JB.00105-18. doi: 10.1128/JB.00105-18. [Epub ahead of print] PubMed PMID: 29632093.